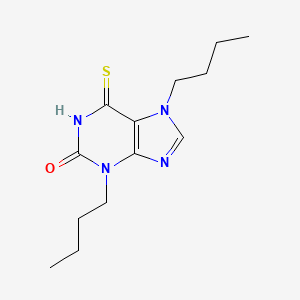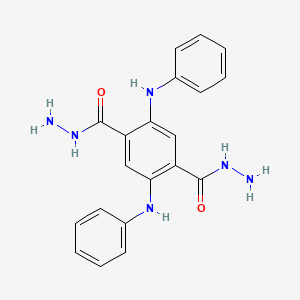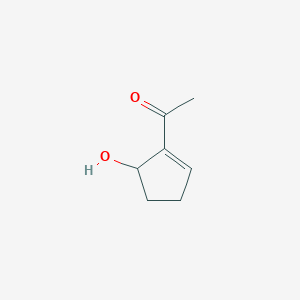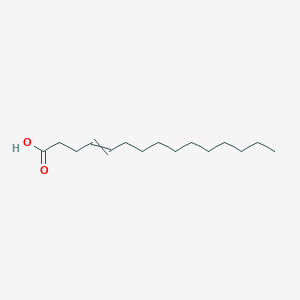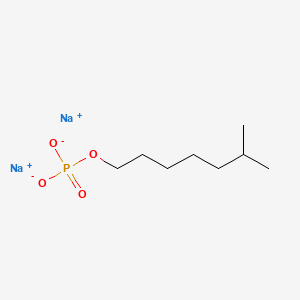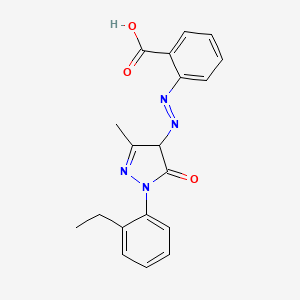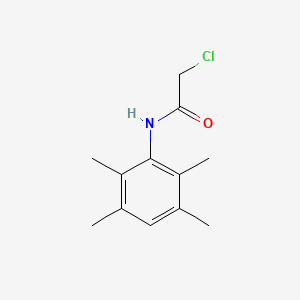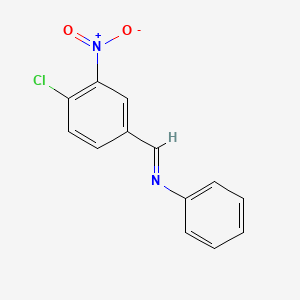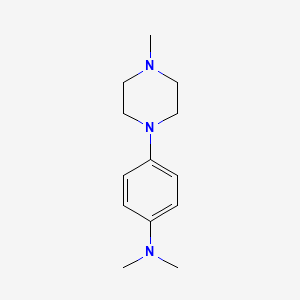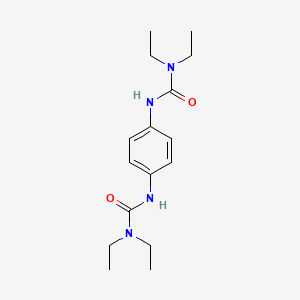
N,N''-1,4-Phenylenebis(N',N'-diethylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two N,N’-diethylurea groups attached to a central 1,4-phenylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) typically involves the reaction of 1,4-phenylenediamine with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Phenylenediamine+2Diethyl isocyanate→N,N”-1,4-Phenylenebis(N’,N’-diethylurea)
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’'-1,4-Phenylenebis(thiourea): Similar structure but with sulfur atoms replacing the oxygen atoms in the urea groups.
N,N’-1,4-Phenylenebis(N’,N’-dimethylurea): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is unique due to its specific substitution pattern and the presence of diethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
71050-63-0 |
|---|---|
Molekularformel |
C16H26N4O2 |
Molekulargewicht |
306.40 g/mol |
IUPAC-Name |
3-[4-(diethylcarbamoylamino)phenyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H26N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
XCBNPCMZAAOVLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


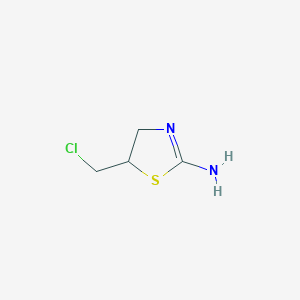
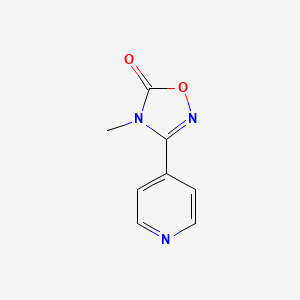
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
